1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride

Description

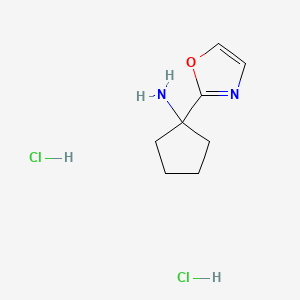

1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is a bicyclic organic compound featuring a cyclopentane ring substituted with a 1,3-oxazole heterocycle and a primary amine group, formulated as its dihydrochloride salt. The oxazole ring (C₃H₃NO) contributes aromaticity and hydrogen-bonding capacity, while the cyclopentane scaffold provides conformational rigidity. The molecular formula of the base compound is inferred as C₈H₁₁N₂O, with the dihydrochloride form adding two equivalents of HCl (C₈H₁₃Cl₂N₂O).

Properties

Molecular Formula |

C8H14Cl2N2O |

|---|---|

Molecular Weight |

225.11 g/mol |

IUPAC Name |

1-(1,3-oxazol-2-yl)cyclopentan-1-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;;/h5-6H,1-4,9H2;2*1H |

InChI Key |

QQWDBVIVZLYSDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=NC=CO2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation

Several well-established methods exist for synthesizing oxazol-2-yl rings:

Erlenmeyer Synthesis : This classical method involves the condensation of an acyl amino acid derivative with aldehydes in the presence of acetic anhydride and sodium acetate, leading to azlactone intermediates which cyclize to form oxazolones. This method is versatile and allows introduction of various substituents at the 4- and 5-positions of the oxazole ring.

Cyclodehydration of Acyl Glycines : Direct cyclodehydration of N-acyl amino acids using reagents such as acetic anhydride or polyphosphoric acid (PPA) can yield oxazolones. PPA often provides better yields but has solubility limitations for some substrates.

Bergmann Synthesis : Involves the reaction of α-haloacyl amino acids with acetic anhydride and pyridine to form substituted oxazolones. This method is useful for introducing methyl or benzylidene substituents on the oxazole ring.

Functionalization to Introduce Cyclopentane Amine

The cyclopentane amine substituent can be introduced either before or after oxazole ring formation, depending on the synthetic route. Common approaches include:

Nucleophilic Substitution Reactions : Halogenated oxazole intermediates can undergo nucleophilic substitution with cyclopentylamine or its derivatives.

Suzuki Coupling and Protective Group Strategies : When complex substituents are involved, Suzuki cross-coupling reactions of halogenated oxazoles with boronic acid derivatives of cyclopentane amines (protected as Boc or other carbamates) are employed. Subsequent deprotection steps yield the free amine.

Specific Preparation Methods for 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride

Based on the literature and synthetic precedents, the preparation of this compound typically follows these steps:

Synthesis of the Oxazole Core

Starting from suitable acyl amino acid precursors or acyl glycines, the oxazole ring is formed via cyclodehydration using acetic anhydride and sodium acetate or polyphosphoric acid.

For example, N-acetyl glycine derivatives undergo condensation with aldehydes, followed by cyclization to yield the oxazolone intermediate.

Purification and Isolation

The final product, this compound, is isolated as a solid, often cream-colored, by triturating with ether and drying under vacuum.

Yields reported in similar synthetic routes range from moderate to high (e.g., 80-90%) depending on reaction conditions and purification methods.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclodehydration | Acetic anhydride, sodium acetate or PPA | Formation of oxazolone intermediate |

| 2 | Nucleophilic substitution or coupling | Cyclopentanamine (Boc-protected), base (e.g., K2CO3), halogenated oxazole | Introduction of cyclopentane amine moiety |

| 3 | Deprotection and salt formation | Methanolic HCl treatment | Removal of Boc group and formation of dihydrochloride salt |

| 4 | Purification | Trituration with ether, drying in vacuo | Isolation of pure this compound |

Research Discoveries and Optimization Notes

The use of Boc protection for amine groups during coupling reactions is critical to prevent side reactions and achieve high yields.

Methanolic HCl is effective for simultaneous Boc deprotection and salt formation, providing a water-soluble dihydrochloride salt suitable for further biological evaluation.

Alternative catalysts such as lead acetate can improve oxazolone yields in certain cyclodehydration reactions but may introduce toxicity concerns.

Polyphosphoric acid offers better yields for oxazole ring formation but may limit substrate scope due to solubility issues.

Suzuki coupling methods provide versatility for introducing diverse substituents on the oxazole ring, including cyclopentane amine derivatives, especially when halogenated intermediates are available.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxazole derivatives, reduced analogs, and substituted compounds with different functional groups.

Scientific Research Applications

1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

Oxazole vs. Oxadiazole Derivatives

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride Molecular Formula: C₁₀H₂₀Cl₂N₄O Molecular Weight: 283.2 g/mol Key Features: Replaces the oxazole with a 1,2,4-oxadiazole ring (two nitrogen atoms and one oxygen), introducing a dimethylaminomethyl substituent. Safety: Hazard statements (H302, H315, H319, H335) indicate oral toxicity, skin/eye irritation, and respiratory sensitivity .

1-(1,3-Oxazol-2-yl)piperidin-4-amine dihydrochloride

- Molecular Formula : C₈H₁₃Cl₂N₃O

- Molecular Weight : 242.12 g/mol

- Key Features : Substitutes the cyclopentane ring with a piperidine (six-membered nitrogen-containing ring), altering solubility and conformational flexibility .

Benzoxazole Derivatives

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride Molecular Formula: C₁₁H₁₃ClN₂O Molecular Weight: 224.69 g/mol Key Features: Benzoxazole (fused benzene-oxazole) enhances aromatic surface area and lipophilicity compared to monocyclic oxazole.

Other Heterocyclic Analogues

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 223.69 g/mol Key Features: Benzodioxin (oxygen-rich fused ring) replaces oxazole, altering electronic properties and solubility .

Structural and Physicochemical Comparison Table

Key Comparative Insights

- Benzoxazole derivatives (e.g., ) offer greater aromaticity, which may enhance binding to hydrophobic protein pockets.

- Ring Size and Substituents : Piperidine analogues () likely have better aqueous solubility than cyclopentane/cyclopropane derivatives due to reduced ring strain and increased flexibility.

- Safety Profile : The oxadiazole derivative () has documented hazards, suggesting higher reactivity or toxicity compared to oxazole-based compounds.

Biological Activity

Overview

1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and an oxazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- CAS Number : 2731010-31-2

- Molecular Formula : C8H14Cl2N2O

- Molecular Weight : 225.1 g/mol

- Purity : ≥95%

| Property | Value |

|---|---|

| CAS No. | 2731010-31-2 |

| Molecular Formula | C8H14Cl2N2O |

| Molecular Weight | 225.1 g/mol |

| Purity | ≥95% |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence various biochemical pathways, leading to potential therapeutic effects. Ongoing research aims to elucidate the exact mechanisms and pathways involved.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Studies have shown that oxazole derivatives possess antimicrobial properties. The presence of the oxazole ring in this compound may contribute to its effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

Initial studies suggest that this compound may exhibit anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, warranting further exploration into its potential as an anticancer agent.

Neuroprotective Effects

Preliminary findings indicate that compounds with similar structures may offer neuroprotective benefits. Research into the neuroprotective mechanisms of this compound could reveal its potential in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have investigated the biological activities of similar compounds and their implications for drug development:

-

Antimicrobial Activity Study

- A comparative study evaluated the antimicrobial efficacy of various oxazole derivatives, highlighting the importance of structural modifications for enhanced activity.

- Results indicated that compounds with oxazole rings showed significant inhibition against Gram-positive and Gram-negative bacteria.

-

Anticancer Efficacy Assessment

- In vitro assays demonstrated that certain derivatives exhibited dose-dependent inhibition of cancer cell growth.

- The study suggested that the introduction of specific functional groups could enhance anticancer activity.

-

Neuroprotective Potential Investigation

- Research focusing on the neuroprotective effects of oxazole compounds revealed promising results, indicating potential pathways for therapeutic intervention in neurodegenerative conditions.

Q & A

Q. What are the key synthetic pathways for 1-(1,3-Oxazol-2-yl)cyclopentan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization and alkylation reactions under controlled conditions. For example, cyclopentanone derivatives may undergo reductive amination to introduce the amine group, followed by oxazole ring formation via condensation with appropriate reagents (e.g., thioamides or nitriles). Optimization includes adjusting temperature, pH, and stoichiometric ratios. Purity is validated using HPLC (≥98% purity) and NMR (structural confirmation) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- NMR Spectroscopy : Confirms the presence of the cyclopentyl, oxazole, and amine moieties via characteristic chemical shifts (e.g., oxazole protons at δ 8.1–8.3 ppm).

- HPLC/LC-MS : Quantifies purity (>95% by area normalization) and detects impurities.

- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values).

- X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELX programs .

Q. How is this compound screened for preliminary biological activity in drug discovery?

- In vitro assays : Test against targets like kinases or enzymes (e.g., NAMPT inhibition via NAD+ depletion assays, IC₅₀ determination).

- Cell-based models : Assess cytotoxicity (MTT assays) or metabolic modulation in cancer lines.

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use SHELXL for small-molecule refinement, leveraging constraints (e.g., riding hydrogen atoms) and twin-resolution protocols for challenging datasets. For ambiguous electron density (e.g., disordered oxazole rings), apply PART instructions or alternative space group testing. Cross-validate with DFT calculations for geometric consistency .

Q. What methodologies elucidate the compound’s mechanism of action as a NAMPT inhibitor?

- Enzyme kinetics : Measure NAD+ levels via LC-MS in treated vs. control cells.

- Molecular docking : Simulate binding to NAMPT’s active site (e.g., AutoDock Vina) using the oxazole moiety as a key pharmacophore.

- Mutagenesis studies : Identify critical residues (e.g., His191 or Asp219) by comparing wild-type vs. mutant enzyme activity .

Q. How do structural modifications (e.g., substituents on the oxazole ring) impact pharmacological activity?

- SAR Studies : Synthesize analogs (e.g., methyl, cyclopropyl, or thienyl substitutions) and compare IC₅₀ values.

- Physicochemical profiling : LogP (lipophilicity) and pKa measurements to correlate with membrane permeability.

- Thermodynamic solubility : Assess salt forms (e.g., hydrochloride vs. free base) in PBS (pH 7.4) .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

- Prodrug design : Introduce phosphate or acetyl groups for enhanced bioavailability.

- Nanoparticle formulation : Use PLGA or liposomal carriers to improve dissolution.

- Co-solvent systems : Employ cyclodextrins or PEG-400 in dosing solutions .

Methodological Notes

- Data Validation : Cross-reference crystallographic results with CSD/ICSD entries to avoid overinterpretation of weak reflections .

- Contradiction Analysis : Compare synthetic yields across literature (e.g., 60–85% for reductive amination steps) to identify optimal catalysts (e.g., NaBH₃CN vs. Pd/C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.